molecular formula C18H16N2O3 B2484610 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide CAS No. 2034579-75-2

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide

Cat. No. B2484610
CAS RN: 2034579-75-2
M. Wt: 308.337
InChI Key: RYQWPCNHDBZKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide” is complex, contributing to its high perplexity and diverse applications. The compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide, also known as N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-methoxybenzamide:

Anti-Tubercular Agents

This compound has shown potential as an anti-tubercular agent. Research indicates that derivatives of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. These derivatives have been evaluated for their efficacy and cytotoxicity, showing promising results in inhibiting bacterial growth without being toxic to human cells .

Anti-Fibrosis Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide derivatives have been studied for their anti-fibrotic properties. These compounds can inhibit the expression of collagen and other fibrosis markers, making them potential candidates for treating fibrotic diseases. Studies have shown that these derivatives can effectively reduce fibrosis in cell culture models .

Drug Development

The versatile chemical structure of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide makes it a valuable scaffold in drug development. Its ability to interact with various biological targets allows for the design of new therapeutic agents. Researchers are exploring its potential in developing drugs for a range of diseases, including cancer and infectious diseases.

Catalysis

This compound is also used in catalysis research. Its unique chemical properties make it suitable for use as a catalyst in various chemical reactions. Researchers are investigating its potential to improve the efficiency and selectivity of catalytic processes, which could have significant industrial applications.

Molecular Docking Studies

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide is frequently used in molecular docking studies to understand its interactions with biological targets. These studies help in predicting the binding affinity and activity of the compound, aiding in the design of more effective drugs. The insights gained from these studies are crucial for rational drug design .

Anti-Cancer Research

Preliminary studies suggest that derivatives of this compound may have anti-cancer properties. Researchers are exploring its potential to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). These studies are still in the early stages, but the results are promising and warrant further investigation.

Anti-Inflammatory Agents

The compound has shown potential as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it a candidate for developing treatments for inflammatory diseases. Research is ongoing to understand its mechanism of action and efficacy in reducing inflammation.

Neuroprotective Agents

There is emerging interest in the neuroprotective properties of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide. Studies are being conducted to evaluate its potential in protecting neurons from damage and promoting neural health. This could have implications for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-15-5-2-4-14(10-15)18(21)20-12-13-7-8-16(19-11-13)17-6-3-9-23-17/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQWPCNHDBZKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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